molecular formula C11H13NO B1500285 Ethanone,1-(3-(2-propenylamino)phenyl)-

Ethanone,1-(3-(2-propenylamino)phenyl)-

Cat. No.: B1500285
M. Wt: 175.23 g/mol
InChI Key: RWQMUXKXIPURKR-UHFFFAOYSA-N
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Description

Ethanone,1-(3-(2-propenylamino)phenyl)- is a substituted acetophenone derivative characterized by a phenyl ring substituted at the 3-position with a 2-propenylamino (allylamino) group and an acetyl (ethanone) group at position 1.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-[3-(prop-2-enylamino)phenyl]ethanone

InChI

InChI=1S/C11H13NO/c1-3-7-12-11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3

InChI Key

RWQMUXKXIPURKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The allylamino group (propenylamino) in the target compound likely enhances nucleophilicity compared to electron-withdrawing groups like nitro (-NO₂), which reduce reactivity in electrophilic substitution .
  • Polarity and Solubility: Hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) substituents increase polarity, improving water solubility, whereas allylamino groups may confer moderate polarity .
  • Thermal Stability: Nitro-substituted ethanones exhibit higher boiling points (440.20 K) due to stronger intermolecular forces, whereas allylamino-substituted derivatives are expected to have lower thermal stability .

Preparation Methods

Starting from m-Substituted Acetophenones

  • A common approach involves starting from m-substituted acetophenones, such as m-ethylacetophenone or m-bromoacetophenone, which can be functionalized further.
  • For example, m-ethylacetophenone can undergo Grignard reactions with phenylmagnesium bromide to form intermediate alcohols, which are then dehydrated to yield olefins or further oxidized to ketones.

Formation of the Amino Substituent

  • The 2-propenylamino group can be introduced by reacting an appropriate acetophenone derivative with allylamine (2-propenylamine) under conditions favoring nucleophilic substitution or condensation.
  • This step may involve:
    • Direct amination of a halogenated acetophenone derivative.
    • Reductive amination of an aldehyde or ketone intermediate with allylamine.
  • Literature on related compounds indicates that primary amines react with phenylglyoxals or phenylglyoxal derivatives to form phenylamino ethanones.

Oxidation and Functional Group Transformations

  • Oxidation of acetophenone derivatives with selenium dioxide is a known method to obtain phenylglyoxals, which can then be reacted with primary amines to form phenylamino ethanones.
  • This two-step process involves:
    • Oxidation of acetophenone to phenylglyoxal.
    • Condensation with allylamine to yield the target ethanone derivative.

Detailed Synthetic Procedure (Inferred from Related Patents and Literature)

Step Description Conditions Notes
1 Oxidation of 3-substituted acetophenone to phenylglyoxal Selenium dioxide, pyridine, reflux Produces phenylglyoxal intermediate
2 Reaction of phenylglyoxal with 2-propenylamine Ethanol or suitable solvent, room temperature to reflux Forms ethanone,1-(3-(2-propenylamino)phenyl)- via condensation
3 Purification Extraction, drying over anhydrous sodium sulfate, distillation or recrystallization Ensures high purity of the product

Reaction Parameters and Optimization

  • Temperature: Oxidation typically occurs under reflux conditions (~80-100°C). Amination can be performed at room temperature or slightly elevated temperatures to drive the reaction to completion.
  • Solvents: Ethanol or other polar solvents are preferred for amination steps; ethers may be used in Grignard or organometallic steps.
  • Catalysts/Additives: Pyridine is used as a base in oxidation; acid or base catalysts may be employed to facilitate amination.
  • Yield: Literature reports yields ranging from moderate to high (60-80%) depending on reaction conditions and purification methods.

Analytical Data and Characterization

  • The product is typically characterized by:
    • Boiling point: Specific to the compound; related derivatives have boiling points around 170-175°C under reduced pressure.
    • IR spectra: Characteristic peaks for carbonyl (C=O) stretch (~1600 cm^-1), aromatic C-H stretches (~3000 cm^-1), and N-H stretches.
    • NMR spectra: Proton NMR shows signals corresponding to aromatic protons, ethanone methyl group, and propenylamino substituent.

Summary Table of Preparation Steps

Step Number Reaction Type Reactants Conditions Outcome/Intermediate
1 Oxidation 3-substituted acetophenone + SeO2 Pyridine, reflux Phenylglyoxal derivative
2 Amination/Condensation Phenylglyoxal + 2-propenylamine Ethanol, room temp/reflux Ethanone,1-(3-(2-propenylamino)phenyl)-
3 Purification Extraction, drying, distillation Ambient to reduced pressure Pure target compound

Research Findings and Considerations

  • The oxidation step using selenium dioxide is critical for obtaining the reactive phenylglyoxal intermediate, which directly influences the yield and purity of the final product.
  • The choice of solvent and temperature for the amination step affects the reaction rate and selectivity toward the desired ethanone derivative.
  • The presence of the 2-propenylamino group can affect the compound’s reactivity and stability, necessitating careful control of reaction conditions.
  • Similar compounds have shown biological activity, indicating the importance of precise synthetic control for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanone,1-(3-(2-propenylamino)phenyl)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions, as demonstrated in analogous ethanone derivatives. For example, 1-[3-[(E)-2-(7-chloro-2-quinolyl)vinyl]phenyl]ethanone is prepared by condensing 7-chloro-2-methylquinoline with 3-acetylbenzaldehyde under controlled temperature and solvent conditions . Adapting this method, the propenylamino group could be introduced via nucleophilic substitution or coupling reactions. Optimization of catalysts (e.g., palladium for cross-coupling) and stoichiometric ratios is critical for minimizing side products. Yields typically range from 50–75% in similar systems, with purity assessed via HPLC .

Q. Which analytical techniques are most reliable for characterizing Ethanone,1-(3-(2-propenylamino)phenyl)-, and how should conflicting spectral data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the propenylamino substitution pattern and ketone position. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Discrepancies in NMR signals may arise from tautomerism or solvent effects; deuterated solvents and 2D NMR (COSY, HSQC) can resolve ambiguities . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the propenylamino group in Ethanone,1-(3-(2-propenylamino)phenyl)- under varying pH or catalytic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, revealing susceptible sites for electrophilic/nucleophilic attack. For instance, PubChem-derived molecular descriptors (e.g., HOMO-LUMO gaps) for analogous compounds highlight the propenylamino group’s nucleophilicity in acidic conditions . Molecular dynamics simulations further assess solvation effects, guiding solvent selection for reactions. Validation via experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) is recommended .

Q. What experimental strategies are effective for studying interactions between Ethanone,1-(3-(2-propenylamino)phenyl)- and biological targets, and how should contradictory binding data be addressed?

  • Methodological Answer : Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities with proteins or DNA. For example, ethanone derivatives with aminoaryl groups exhibit binding to kinase domains, as shown in studies using SPR with immobilized targets . Contradictions in KD values may arise from buffer composition or protein conformation; replicate experiments under standardized conditions (pH 7.4, 25°C) and orthogonal assays (e.g., fluorescence polarization) are advised .

Q. How can researchers resolve discrepancies in stability data for Ethanone,1-(3-(2-propenylamino)phenyl)- across different solvents or storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring identify degradation products. For instance, chloromethyl-substituted ethanones degrade via hydrolysis in polar solvents (e.g., methanol), forming hydroxyl byproducts . Contradictory data may stem from trace impurities; use ultra-pure solvents and inert atmospheres. Mass balance analysis and forced degradation under oxidative/thermal stress clarify degradation pathways .

Data Contradiction Analysis

Q. What systematic approaches validate conflicting reports on the catalytic efficiency of Ethanone,1-(3-(2-propenylamino)phenyl)- in organic transformations?

  • Methodological Answer : Replicate reported protocols with rigorous control of variables (catalyst loading, temperature). For example, condensation reactions using palladium catalysts may vary due to ligand purity or moisture content. Compare yields under anhydrous vs. ambient conditions and characterize products via GC-MS. Statistical tools (e.g., ANOVA) differentiate significant vs. incidental variations .

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